D2 Receptor Binding Selectivity
In [3H]-spiperone competition binding assays using CHO-K1 cells stably transfected with human dopamine receptor isoforms, Aplindore demonstrated high affinity for D2 receptors (Ki = 0.79 nM, pKi = 9.1) and D3 receptors (Ki = 2.5 nM, pKi = 8.6), with substantially lower affinity for D4 receptors (Ki = 79 nM, pKi = 7.1) [1]. This represents a 100-fold selectivity for D2 over D4. For comparison, the clinically used full agonist pramipexole exhibits D2 Ki values ranging from 46-158 nM in similar assays, indicating that Aplindore's D2 binding affinity is approximately 58- to 200-fold higher [2]. Aplindore also showed negligible affinity for 5-HT1A (Ki > 1000 nM), 5-HT2 (Ki = 316 nM), and α1-adrenergic receptors (Ki = 398 nM), distinguishing it from aripiprazole which exhibits Ki values of 1.7 nM at 5-HT1A and 0.34 nM at 5-HT2A [3].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Aplindore D2 Ki = 0.79 nM (pKi = 9.1) |
| Comparator Or Baseline | Pramipexole D2 Ki = 46-158 nM |
| Quantified Difference | 58- to 200-fold higher D2 affinity |
| Conditions | [3H]-spiperone competition binding, CHO-K1 cells expressing human D2S receptor |
Why This Matters
The substantially higher D2 binding affinity of Aplindore enables lower dosing requirements and potentially reduced off-target effects compared to first-line agonists like pramipexole.
- [1] Heinrich JN, Brennan J, Lai MH, Sullivan K, Hornby G, Popiolek M, Jiang LX, Pausch MH, Stack G, Marquis KL, Andree TH. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist. Eur J Pharmacol. 2006 Dec 15;552(1-3):36-45. doi: 10.1016/j.ejphar.2006.08.063. View Source
- [2] NCATS Inxight Drugs. Pramipexole (83619PEU5T). National Center for Advancing Translational Sciences. View Source
- [3] Heinrich JN, Brennan J, Lai MH, Sullivan K, Hornby G, Popiolek M, Jiang LX, Pausch MH, Stack G, Marquis KL, Andree TH. Aplindore (DAB-452), a high affinity selective dopamine D2 receptor partial agonist. Eur J Pharmacol. 2006 Dec 15;552(1-3):36-45. doi: 10.1016/j.ejphar.2006.08.063. View Source
